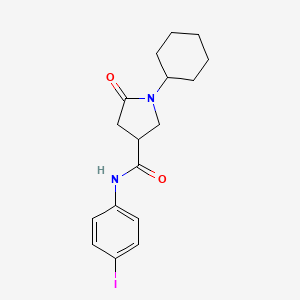![molecular formula C20H21NO5 B11165868 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate](/img/structure/B11165868.png)
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate is a complex organic compound that belongs to the class of benzisoxazoles This compound is characterized by the presence of a methoxyphenoxy group, a benzisoxazole ring, and a pivalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with an appropriate benzisoxazole derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with pivalic anhydride in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzisoxazole ring can be reduced under specific conditions to yield different isomeric forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, reduced benzisoxazole isomers, and substituted methoxyphenoxy compounds.
Scientific Research Applications
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl acetate
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Uniqueness
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pivalate ester group provides stability against hydrolysis, making it suitable for various applications where stability is crucial.
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H21NO5/c1-20(2,3)19(22)25-15-8-9-16-17(21-26-18(16)11-15)12-24-14-7-5-6-13(10-14)23-4/h5-11H,12H2,1-4H3 |
InChI Key |
QKLSEQKBXFCULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11165787.png)
![4-(butanoylamino)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11165801.png)
![N-[2-(butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165808.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-tert-butylbenzamide](/img/structure/B11165809.png)
![7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11165810.png)
![7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11165814.png)
![N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11165820.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11165821.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11165835.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B11165838.png)


![2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide](/img/structure/B11165858.png)
